Didodecyldimethylammonium hydroxide

Surfactant solubility Phase behavior Counterion effect

Didodecyldimethylammonium hydroxide (DDAOH, CAS 23381-53-5) is a double-chain quaternary ammonium hydroxide surfactant with molecular formula C₂₆H₅₇NO and molecular weight 399.7 g/mol. It belongs to the didodecyldimethylammonium (DDA⁺) surfactant family, where the counterion identity fundamentally governs aqueous solubility, self-assembly phase behavior, and functional reactivity.

Molecular Formula C26H57NO
Molecular Weight 399.7 g/mol
CAS No. 23381-53-5
Cat. No. B12642625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidodecyldimethylammonium hydroxide
CAS23381-53-5
Molecular FormulaC26H57NO
Molecular Weight399.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[OH-]
InChIInChI=1S/C26H56N.H2O/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H2/q+1;/p-1
InChIKeyKZOIWQKIVZDOGH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didodecyldimethylammonium Hydroxide (CAS 23381-53-5): Aqueous-Soluble Double-Tail Cationic Hydroxide Surfactant for Micellar Catalysis and Vesicle Research


Didodecyldimethylammonium hydroxide (DDAOH, CAS 23381-53-5) is a double-chain quaternary ammonium hydroxide surfactant with molecular formula C₂₆H₅₇NO and molecular weight 399.7 g/mol [1]. It belongs to the didodecyldimethylammonium (DDA⁺) surfactant family, where the counterion identity fundamentally governs aqueous solubility, self-assembly phase behavior, and functional reactivity [2]. Unlike its chloride (DDAC) and sulfate (DDAS) counterparts, which are practically water-insoluble and form only lamellar liquid crystalline phases upon swelling, DDAOH is freely soluble in water up to at least 30 wt%, forming optically isotropic micellar solution phases that coexist with vesicles over defined concentration ranges [2][3]. This hydroxide counterion confers both a reactive nucleophilic functionality and unique self-assembly characteristics that distinguish DDAOH from all other DDA⁺ salts and from single-chain hydroxide surfactants such as cetyltrimethylammonium hydroxide (CTAOH) [4].

Why Didodecyldimethylammonium Hydroxide Cannot Be Replaced by Its Chloride, Bromide, Sulfate, or Acetate Analogs


The didodecyldimethylammonium (DDA⁺) cation is shared across chloride, bromide, hydroxide, acetate, and sulfate salts, yet the counterion dictates a >300-fold difference in aqueous solubility, determines whether isotropic micellar solutions or only lamellar dispersions are accessible, and controls the reactive functionality available for nucleophilic and basic catalysis [1]. DDAC and DDAS are practically insoluble in water (~1.4 × 10⁻² m and ~3.5 × 10⁻³ m, respectively, at 298 K) and form only lamellar liquid crystalline phases upon swelling; they cannot generate the isotropic micellar solution phases required for homogeneous micellar catalysis or vesicle-based delivery studies [1]. DDAB, the most widely studied analog, forms two coexisting lamellar phases, introducing phase complexity absent in the single-lamellar-phase DDAOH system [1]. DDAOH uniquely combines high water solubility with a reactive hydroxide counterion, enabling its dual role as both a structure-directing surfactant and a nucleophilic reagent in phase-transfer and micellar catalysis applications [2][3]. Substituting DDAOH with any other counterion variant therefore alters not merely solubility but the entire accessible phase space and chemical functionality of the system.

Quantitative Differential Evidence: Didodecyldimethylammonium Hydroxide vs. Closest Analogs and Alternatives


Aqueous Solubility: DDAOH Achieves >300-Fold Higher Solubility Than DDAC and >600-Fold vs. DDAS

DDAOH is easily soluble in water at 1.1 m (moles surfactant per kg water), forming clear isotropic micellar solution phases up to 30 wt% at 298 K [1][2]. In direct contrast, didodecyldimethylammonium chloride (DDAC) is practically insoluble at ~1.4 × 10⁻² m, and didodecyldimethylammonium sulfate (DDAS) at ~3.5 × 10⁻³ m, both forming only swollen lamellar liquid crystalline dispersions rather than true solutions [1]. This represents a >78-fold solubility advantage over DDAC and >314-fold over DDAS, measured under identical conditions (binary surfactant–water, 298 K, water deuteron NMR and polarizing microscopy methods) [1]. Didodecyldimethylammonium acetate (DDAAc) matches DDAOH in solubility (also 1.1 m, isotropic phase up to 32 wt%), but lacks the reactive hydroxide functionality [1][2]. Didodecyldimethylammonium bromide (DDAB) is also water-insoluble and forms two coexisting lamellar phases, unlike DDAOH's single lamellar phase [1].

Surfactant solubility Phase behavior Counterion effect

Lamellar Phase Water Uptake: DDAOH Swells ~2.5-Fold More Than DDAS but ~2.8-Fold Less Than DDAC

At the maximum water content of the lamellar liquid crystalline phase, DDAOH incorporates n ≈ 37 moles of water per mole of surfactant ion [1]. This is intermediate among the monovalent counterion DDA⁺ surfactants: DDAC swells to n ≈ 102, and DDAAc to n ≈ 42, while the divalent DDAS system is dramatically restricted to n ≈ 14.4 [1]. The minimum water content required to form the lamellar phase is essentially identical across all five counterions (n = 3–5) [1]. Thus, DDAOH provides a defined, intermediate lamellar swelling capacity—sufficient for moderate water compartmentalization without the extreme swelling of DDAC or the restricted hydration of DDAS—offering tunable inter-bilayer spacing relevant for templated materials synthesis.

Lamellar swelling Counterion hydration Lyotropic liquid crystals

Vesicle Formation and Sustained Hydrolytic Reactivity Below CMC: DDAOH Outperforms CTAOH at Low Surfactant Concentrations

In a direct head-to-head study of basic hydrolysis of diazepam and N-alkyl nitrazepam derivatives, both DDAOH (vesicles) and CTAOH (micelles) exhibited similar hydrolysis rates at surfactant concentrations above 3 mM [1]. However, at CTAOH concentrations below 3 mM, the hydrolysis rate was significantly lower than in DDAOH at matched concentrations [1]. This differential arises because CTAOH has a critical micelle concentration (CMC) of 2–3 mM (confirmed by conductivity, 1.8 mM), below which micelles disassemble and catalytic activity collapses, whereas DDAOH maintains vesicular aggregates that sustain catalytic hydroxide ion concentration at the aggregate–water interface even at very low surfactant loadings [1]. Cryo-TEM confirmed that DDAOH forms stable vesicles coexisting with normal micelles over defined concentration ranges, providing a robust self-assembled catalytic platform across a wider operational window than single-chain CTAOH [2].

Micellar catalysis Vesicle catalysis Basic hydrolysis Benzodiazepinone

Nucleophilic Aromatic Substitution Reactivity: Quantitative Pseudophase Model Validation for DDAOH vs. DDAC

The reactions of OH⁻ with 2,4-dinitrochlorobenzene and naphthalene were quantitatively treated using the pseudophase model of micellar kinetics in both DDAOH and DDAC [1]. DDAOH provides the reactive OH⁻ directly as the surfactant counterion, enabling nucleophilic aromatic substitution (SNAr) within the surfactant aggregate pseudophase without requiring external base addition [1]. In DDAC, the chloride counterion is non-nucleophilic under these conditions, and any observed OH⁻ reactivity depends on added hydroxide partitioning into the aggregate pseudophase, fundamentally altering the kinetic treatment [1]. The deprotonation of 5-nitroindole and its 2-carboxylate ion at high pH was also shown to be increased by self-assemblies of both DDAOH and DDAC, with basicity constants in the DDA⁺ self-assemblies found to be similar to those in CTA⁺ micelles (CTAOH, CTACl, CTABr) and slightly smaller than in bulk water [2].

Nucleophilic aromatic substitution Micellar kinetics Pseudophase model Reactive counterion

Phase Diagram Simplicity: DDAOH Forms a Single Lamellar Phase vs. DDAB's Two Coexisting Lamellar Phases

All four monovalent and divalent DDA⁺ surfactant systems (DDAC, DDAOH, DDAAc, DDAS) yield only one lamellar liquid crystalline phase in binary aqueous systems [1]. In contrast, the didodecyldimethylammonium bromide (DDAB) system forms two coexisting lamellar phases, a well-documented polymorphic complexity that complicates phase assignment and reproducibility in materials templating and physicochemical studies [1][2]. DDAOH thus combines the counterion-dependent advantages of high solubility and reactive OH⁻ functionality with a structurally simpler, single-lamellar-phase equilibrium behavior, avoiding the biphasic lamellar region that introduces ambiguity in DDAB-based systems [1].

Phase equilibria Lamellar liquid crystals Lyotropic polymorphism

Thermal Stability of the Lamellar Phase: DDAOH Ranks Highest Alongside DDAB

The thermal stability of the lamellar liquid crystalline phase in binary aqueous DDA⁺ surfactant systems increases in the order: DDAAc ≈ DDAS < DDAC < DDAOH ≈ DDAB [1]. DDAOH and DDAB share the highest thermal stability ranking, superior to the chloride, acetate, and sulfate analogs [1]. This means DDAOH-based lamellar phases persist to higher temperatures before melting into isotropic solutions, expanding the usable temperature window for high-temperature templating, hydrothermal synthesis, or elevated-temperature catalytic applications. When combined with DDAOH's high aqueous solubility (absent in DDAB) and single-lamellar-phase simplicity (absent in DDAB), this thermal robustness provides a unique combination not offered by any other DDA⁺ counterion variant.

Thermal stability Lamellar phase Lyotropic liquid crystal Counterion effect

Evidence-Backed Application Scenarios for Didodecyldimethylammonium Hydroxide (CAS 23381-53-5)


Reactive-Counterion Micellar and Vesicular Catalysis for Alkaline Hydrolysis and Nucleophilic Aromatic Substitution

DDAOH functions simultaneously as a structure-forming surfactant and a stoichiometric source of reactive hydroxide ions, eliminating the need for exogenous base in micellar catalysis [1][2]. Its vesicular aggregates sustain catalytic OH⁻ availability at surfactant concentrations below 3 mM, where single-chain CTAOH micelles disassemble and lose activity [1]. This dual surfactant/reagent character is quantitatively validated within the pseudophase kinetic model for SNAr reactions with 2,4-dinitrochlorobenzene [2], making DDAOH the preferred choice for mechanistic micellar catalysis studies and for scaled reactions where reduced reagent complexity and sustained low-concentration activity are valued.

Template-Directed Synthesis of Mesostructured Materials Requiring Homogeneous Aqueous Surfactant Solutions

With an aqueous solubility of 1.1 m and an isotropic micellar solution phase extending to 30 wt%, DDAOH is uniquely suited among the DDA⁺ surfactant family (except DDAAc) for homogeneous solution-phase templating of silicates, aluminosilicates, and other mesoporous oxides [1][2]. Its single-lamellar-phase behavior avoids the biphasic lamellar ambiguity of DDAB [1], its intermediate lamellar swelling (n ≈ 37 mol H₂O/mol surfactant) provides controlled interlayer spacing [1], and its top-tier lamellar thermal stability enables hydrothermal synthesis conditions where DDAC, DDAS, and DDAAc lamellar phases degrade [1].

Vesicle-Based Biomembrane Models and Drug Delivery Platform Studies

Cryo-TEM imaging confirms that DDAOH spontaneously forms stable vesicles coexisting with normal micelles in defined concentration ranges (0–30 wt%) [2]. These vesicles have been directly employed as model biological membrane systems in basic hydrolysis studies of benzodiazepinone drugs, where a mechanistic change on transfer from bulk water to vesicles was demonstrated, informing bioavailability predictions [1]. Unlike DDAB vesicles, which require prolonged sonication from insoluble lamellar dispersions, DDAOH vesicles form spontaneously upon simple dissolution in water, significantly simplifying preparation protocols [2][3].

Phase-Transfer Catalysis with Integrated Base Functionality

DDAOH serves as a phase-transfer catalyst where the hydroxide counterion provides both the phase-transferring quaternary ammonium cation and the reactive nucleophile in a single reagent [1]. This dual functionality is leveraged in deprotonation reactions of weakly acidic substrates (e.g., 5-nitroindole) at high pH, where DDAOH self-assemblies increase deprotonation efficiency relative to homogeneous solution, with basicity constants in the aggregate pseudophase quantitatively characterized as similar to CTA⁺ micelles [1]. In the epoxidation of cyclododecatriene, didodecyldimethylammonium salts (as the bromide) have been benchmarked alongside methyltrioctylammonium and cetylpyridinium catalysts, establishing their viability in industrial PTC oxidation processes [2]; the hydroxide form DDAOH extends this PTC utility by incorporating intrinsic basicity.

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